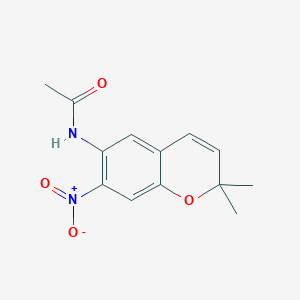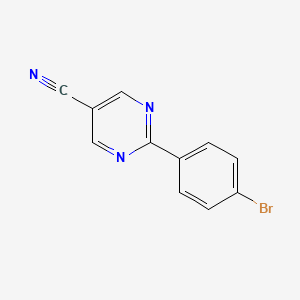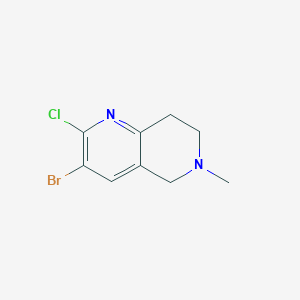
5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-4-(トリフルオロメチル)-1,6-ナフチリジン-8-カルボン酸は、様々な科学研究分野で注目されている複素環式化合物です。この化合物は、アミノ基、トリフルオロメチル基、カルボン酸基が置換されたナフチリジン環系を特徴としています。その独特の構造は、化学的および生物学的特性を付与し、化学、生物学、医学、産業における重要な研究対象となっています。
2. 製法
合成経路と反応条件
5-アミノ-4-(トリフルオロメチル)-1,6-ナフチリジン-8-カルボン酸の合成は、通常、容易に入手可能な前駆体から出発する多段階反応によって行われます。一般的な合成経路には、次のステップが含まれます。
ナフチリジンコアの形成: ナフチリジンコアは、2-アミノピリジン誘導体などの適切な前駆体を用いた環化反応によって合成できます。
トリフルオロメチル基の導入: トリフルオロメチル基は、特定の反応条件下でトリフルオロメチルヨウ化物またはトリフルオロメタンスルホン酸などの試薬を用いて導入できます。
アミノ化とカルボキシル化: アミノ基とカルボン酸基は、それぞれ求核置換反応とカルボキシル化反応によって導入できます。
工業生産方法
5-アミノ-4-(トリフルオロメチル)-1,6-ナフチリジン-8-カルボン酸の工業生産は、上記で述べた合成経路の最適化バージョンを採用している可能性があります。これらの方法は、収率を向上させ、生産コストを削減するために、多くの場合、連続フローリアクターと高度な触媒系を採用しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Amination and Carboxylation: The amino group and carboxylic acid group can be introduced through nucleophilic substitution and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs.
化学反応の分析
反応の種類
5-アミノ-4-(トリフルオロメチル)-1,6-ナフチリジン-8-カルボン酸は、以下の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、アミノ基またはカルボン酸基で起こりえます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基性条件下でのアミンやアルコールなどの求核試薬。
生成される主要な生成物
酸化: 対応するナフチリジン酸化物の生成。
還元: 還元されたナフチリジン誘導体の生成。
置換: 置換されたナフチリジン誘導体の生成。
4. 科学研究への応用
5-アミノ-4-(トリフルオロメチル)-1,6-ナフチリジン-8-カルボン酸は、科学研究において様々な用途があります。
化学: 複雑な有機分子や複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性と抗癌性を持つ生物活性分子としての可能性について研究されています。
医学: 様々な疾患の薬物開発など、治療上の可能性について調査されています。
産業: 先端材料と化学プロセスの開発に利用されています。
科学的研究の応用
5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
5-アミノ-4-(トリフルオロメチル)-1,6-ナフチリジン-8-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、様々な生物学的効果を引き起こす可能性があります。例えば、細菌の増殖に関与する特定の酵素を阻害し、抗菌性を示す可能性があります。
類似化合物との比較
類似化合物
- 5-アミノ-4-(トリフルオロメチル)-1,6-ナフチリジン-7-カルボン酸
- 5-アミノ-4-(トリフルオロメチル)-1,6-ナフチリジン-6-カルボン酸
独自性
5-アミノ-4-(トリフルオロメチル)-1,6-ナフチリジン-8-カルボン酸は、ナフチリジン環における特定の置換パターンにより、類似体と比べて、化学的および生物学的特性が異なっています。トリフルオロメチル基の存在は、親油性と代謝安定性を高め、様々な用途にとって貴重な化合物となっています。
特性
分子式 |
C10H6F3N3O2 |
|---|---|
分子量 |
257.17 g/mol |
IUPAC名 |
5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)5-1-2-15-7-4(9(17)18)3-16-8(14)6(5)7/h1-3H,(H2,14,16)(H,17,18) |
InChIキー |
APXQKXAQFVRSHN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=CN=C(C2=C1C(F)(F)F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)
![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

![3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)
![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)





![(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)
